L-Prolyl-L-histidylglycyl-L-glutaminyl-L-asparaginyl-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-histidylglycyl-L-glutaminyl-L-asparaginyl-L-methionine is a complex peptide compound composed of six amino acids: proline, histidine, glycine, glutamine, asparagine, and methionine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidylglycyl-L-glutaminyl-L-asparaginyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide in large quantities. The peptide is then extracted and purified from the host cells.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-histidylglycyl-L-glutaminyl-L-asparaginyl-L-methionine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-histidylglycyl-L-glutaminyl-L-asparaginyl-L-methionine has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its role in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-histidylglycyl-L-glutaminyl-L-asparaginyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate signaling pathways, leading to various biological effects. For example, it could inhibit pro-inflammatory cytokines or enhance antioxidant defenses by activating specific transcription factors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- L-Prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-isoleucyl-L-valyl-L-seryl-L-lysyl-L-seryl-L-phenylalanyl-L-seryl-L-seryl-L-histidyl-L-seryl-L-aspartic acid
Uniqueness
L-Prolyl-L-histidylglycyl-L-glutaminyl-L-asparaginyl-L-methionine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties
Eigenschaften
CAS-Nummer |
405140-76-3 |
---|---|
Molekularformel |
C27H42N10O9S |
Molekulargewicht |
682.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C27H42N10O9S/c1-47-8-6-17(27(45)46)35-26(44)19(10-21(29)39)37-25(43)16(4-5-20(28)38)34-22(40)12-32-23(41)18(9-14-11-30-13-33-14)36-24(42)15-3-2-7-31-15/h11,13,15-19,31H,2-10,12H2,1H3,(H2,28,38)(H2,29,39)(H,30,33)(H,32,41)(H,34,40)(H,35,44)(H,36,42)(H,37,43)(H,45,46)/t15-,16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
HLNRBJVTGPWDHF-VMXHOPILSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.